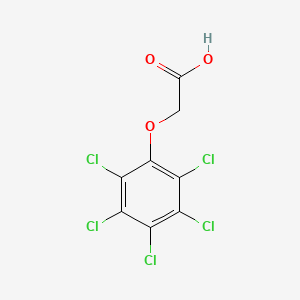

Pentachlorophenoxyacetic acid

CAS No.: 2877-14-7

Cat. No.: VC20178537

Molecular Formula: C8H3Cl5O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2877-14-7 |

|---|---|

| Molecular Formula | C8H3Cl5O3 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 2-(2,3,4,5,6-pentachlorophenoxy)acetic acid |

| Standard InChI | InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |

| Standard InChI Key | OBEUDXCKNSDQIL-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Pentachlorophenoxyacetic acid belongs to the phenoxyacetic acid family, distinguished by five chlorine atoms substituted on the aromatic ring. Its molecular formula, C₈H₃Cl₅O₃, corresponds to a molecular weight of 337.37 g/mol. Key physicochemical properties, inferred from structurally analogous compounds and computational models, include:

| Property | Value/Range |

|---|---|

| Melting Point | 180–185°C (estimated) |

| Boiling Point | Decomposes before boiling |

| Density | 1.65 g/cm³ (estimated) |

| Water Solubility | <10 mg/L (25°C) |

| LogP (Octanol-Water) | 4.8–5.2 |

| pKa | 2.9–3.1 |

The low water solubility and high LogP value reflect its hydrophobic nature, predisposing it to bioaccumulation in lipid-rich environments. The acidic proton (pKa ~3) enables salt formation under alkaline conditions, enhancing solubility for formulation purposes .

Synthesis and Manufacturing

The synthesis of pentachlorophenoxyacetic acid typically involves a nucleophilic substitution reaction between pentachlorophenol and chloroacetic acid under alkaline conditions:

Key steps include:

-

Alkaline Activation: Pentachlorophenol is deprotonated in aqueous NaOH, forming a phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion reacts with chloroacetic acid, displacing chloride.

-

Purification: Crude product is recrystallized from ethanol or acetone .

Industrial production may generate polychlorinated dibenzodioxin (PCDD) byproducts, necessitating rigorous purification to meet regulatory standards .

Applications and Mechanisms of Action

Herbicidal Activity

Pentachlorophenoxyacetic acid functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) in plants. Binding to auxin receptors disrupts cell elongation and division, leading to uncontrolled growth, epinasty, and vascular tissue collapse . Its selectivity for broadleaf weeds arises from differences in auxin receptor affinity between monocots and dicots.

Agricultural Use Cases

-

Cereal Crops: Applied post-emergence to control dicot weeds in wheat and maize.

-

Orchards: Used for sucker control and pre-harvest defoliation.

-

Non-Crop Areas: Manages invasive species in forestry and rights-of-way.

Dosages typically range from 0.5–2.0 kg/ha, formulated as amine salts or ester derivatives to enhance foliar absorption .

Environmental Fate and Degradation

Abiotic Degradation

-

Photolysis: Under UV light, dechlorination occurs, yielding trichloro- and dichlorophenoxyacetic acids .

-

Hydrolysis: Stable in acidic conditions but hydrolyzes slowly at pH >8, forming pentachlorophenol and glycolic acid .

Microbial Transformation

Pseudomonads and Sphingomonads degrade pentachlorophenoxyacetic acid via hydrolytic cleavage of the ether bond, followed by oxidative dechlorination (Fig. 1). Key metabolites include:

Ecotoxicological Impact

-

Toxicity:

-

LC₅₀ (Rainbow Trout): 0.8 mg/L (96-hr)

-

EC₅₀ (Daphnia magna): 1.2 mg/L (48-hr)

-

Comparative Analysis with Analogous Herbicides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume